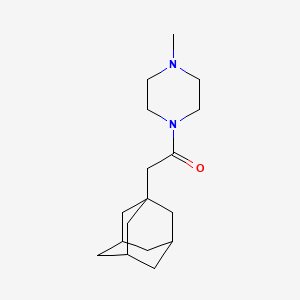![molecular formula C25H26N4O2 B5218063 1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABP or ABP688 and is a selective antagonist for the dopamine D4 receptor.
Mécanisme D'action
ABP688 is a selective antagonist for the dopamine D4 receptor. The dopamine D4 receptor is a member of the dopamine receptor family. The dopamine D4 receptor is coupled to the Gs protein, which activates the adenylyl cyclase pathway. ABP688 binds to the dopamine D4 receptor and inhibits its activation. This leads to a decrease in cAMP production and downstream signaling. The mechanism of action of ABP688 has been extensively studied and has provided valuable insights into the role of the dopamine D4 receptor in various physiological processes.
Biochemical and Physiological Effects:
ABP688 has been shown to have various biochemical and physiological effects. ABP688 has been shown to decrease the release of dopamine in the prefrontal cortex and limbic system. ABP688 has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward processing. ABP688 has been shown to improve cognitive function and reduce impulsivity in animal models. ABP688 has also been shown to decrease anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ABP688 has several advantages for lab experiments. ABP688 is a selective antagonist for the dopamine D4 receptor, which allows for specific targeting of this receptor. ABP688 is also highly potent and has a long half-life, which allows for sustained receptor blockade. However, ABP688 has some limitations for lab experiments. ABP688 has poor water solubility, which can make it difficult to administer in vivo. ABP688 also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on ABP688. One future direction is to study the role of the dopamine D4 receptor in addiction and substance abuse. Another future direction is to study the role of the dopamine D4 receptor in neuropsychiatric disorders such as schizophrenia and ADHD. Additionally, future research can focus on developing more water-soluble and bioavailable derivatives of ABP688. Overall, ABP688 has significant potential for therapeutic applications and further research can provide valuable insights into its mechanism of action and physiological effects.
Méthodes De Synthèse
The synthesis of ABP688 involves a multi-step process that begins with the synthesis of the pyrazole intermediate. The pyrazole intermediate is then reacted with benzofuran-2-carboxylic acid to form the benzofuran intermediate. The benzofuran intermediate is then reacted with piperazine to form the final product, ABP688. The synthesis of ABP688 has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
ABP688 has been extensively used in scientific research to study the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, limbic system, and basal ganglia. The dopamine D4 receptor is involved in various physiological processes such as cognition, emotion, and behavior. ABP688 has been used to study the role of the dopamine D4 receptor in these processes.
Propriétés
IUPAC Name |
1-[4-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-19(30)28-13-11-27(12-14-28)17-22-18-29(16-20-7-3-2-4-8-20)26-25(22)24-15-21-9-5-6-10-23(21)31-24/h2-10,15,18H,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJHZTWRALXPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
![1-(2,3-dimethylphenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5218020.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B5218027.png)
![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)